molecular formula C14H13Cl2NO B1363853 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 571159-05-2

2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No. B1363853
M. Wt: 282.2 g/mol
InChI Key: OYEPFHWXRWTABW-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (also known as 2C-P) is a synthetic drug that belongs to the phenethylamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a prominent chemist and psychopharmacologist. Since then, 2C-P has been studied extensively in the laboratory and has been used in various scientific research applications.

Scientific Research Applications

Synthesis and Structural Characterization

A study by Louroubi et al. (2019) involved the synthesis of a similar pyrrole derivative through a one-pot four-component coupling reaction. This research highlighted the compound's potential as a corrosion inhibitor for steel surfaces due to its ability to block active sites on the steel surface (Louroubi et al., 2019).

Reaction Studies

Harano et al. (2007) explored the reaction of similar compounds with arylamines, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. This research provides insights into the synthetic pathways and potential applications of these compounds in pharmaceuticals and materials science (Harano et al., 2007).

Synthesis for Heterocyclic Compounds

Research by Saeidian et al. (2013) discussed the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst. The study's focus on the synthesis and structural confirmation of pyrrole compounds provides valuable information for the development of new materials and drugs (Saeidian et al., 2013).

Synthesis of Novel Heterocyclic Chalcone Derivatives

A study by Ho and Yao (2013) involved the synthesis of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. This research is significant for its potential in developing new dyes and pigments with unique color properties (Ho & Yao, 2013).

Antimicrobial Evaluation

A study by Fuloria et al. (2009) synthesized new 1,3,4-oxadiazoles derived from phenylpropionohydrazides and evaluated their antimicrobial activity. This indicates potential applications of similar compounds in developing new antimicrobial agents (Fuloria et al., 2009).

properties

IUPAC Name

2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-9-7-13(14(18)8-15)10(2)17(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEPFHWXRWTABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366169
Record name 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

CAS RN

571159-05-2
Record name 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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